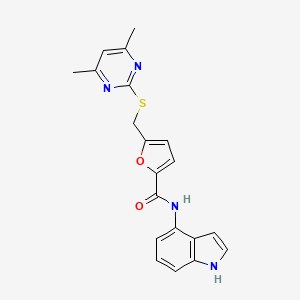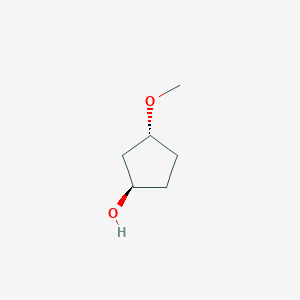
trans-3-Methoxycyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Methoxycyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the third carbon atom in the trans configuration relative to the hydroxyl group on the same carbon ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of a cyclopentane ring, which can be achieved through various cyclization reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Methoxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming methoxycyclopentane.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of methoxycyclopentanone or methoxycyclopentanal.
Reduction: Formation of methoxycyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic systems for various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of methoxy and hydroxyl groups in biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-3-Methoxycyclopentanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. These interactions can affect the compound’s solubility, stability, and overall chemical properties.
Comparación Con Compuestos Similares
3-Methylcyclopentanol: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxycyclopentanol: Lacks the methoxy group, having only a hydroxyl group.
Uniqueness:
Structural Differences: The presence of both methoxy and hydroxyl groups in trans-3-Methoxycyclopentanol provides unique reactivity and properties compared to similar compounds.
Applications: Its unique structure makes it suitable for specific applications in synthesis, catalysis, and material science.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(1R,3R)-3-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
DYTJEQBUSOPLJD-PHDIDXHHSA-N |
SMILES isomérico |
CO[C@@H]1CC[C@H](C1)O |
SMILES canónico |
COC1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


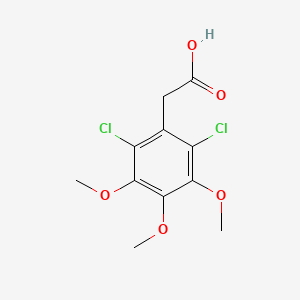

![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
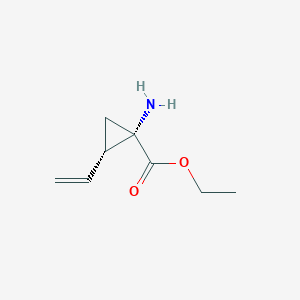
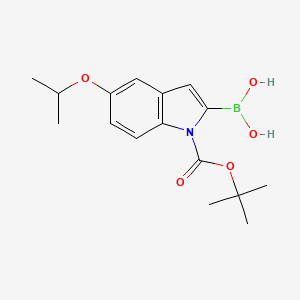
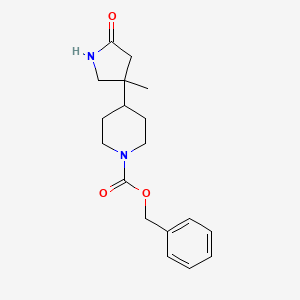

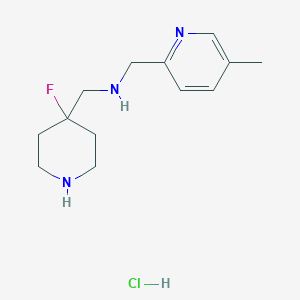
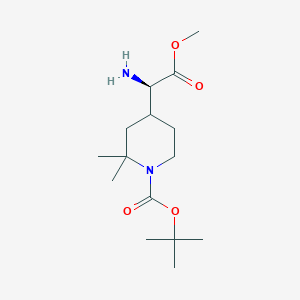

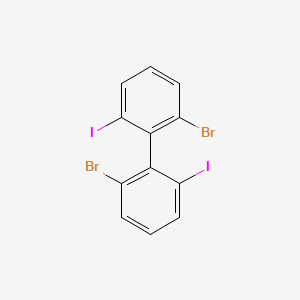
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
